N-Oxo Brexpiprazole
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Overview
Description
N-Oxo Brexpiprazole is a derivative of Brexpiprazole, an atypical antipsychotic medication used primarily for the treatment of major depressive disorder, schizophrenia, and agitation associated with dementia due to Alzheimer’s disease . Brexpiprazole is known for its serotonin-dopamine activity modulation, which contributes to its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Brexpiprazole involves several key steps. One common method starts with 1,4-butanediol, which is diprotected and subsequently reacted with 7-hydroxy-2(1H)-quinolinone and piperazine-l-benzo[b]thien-4-yl hydrochloride using potassium carbonate as a base . The reaction is carried out at elevated temperatures using N,N-dimethylacetamide as a solvent, resulting in the production of Brexpiprazole with good yield and purity .
Industrial Production Methods
Industrial production of Brexpiprazole follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves the use of commercially available and cost-effective starting materials, such as 1,4-butanediol, and employs efficient reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Oxo Brexpiprazole undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to their oxidized forms.
Reduction: Reduction of functional groups to their reduced forms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, sodium carbonate, and N,N-dimethylacetamide . The reactions are typically carried out at elevated temperatures to ensure complete conversion and high yield .
Major Products Formed
The major products formed from these reactions include intermediates such as spiro-tosyl salts and the final product, Brexpiprazole .
Scientific Research Applications
N-Oxo Brexpiprazole has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying serotonin-dopamine activity modulation.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Industry: Utilized in the development of new antipsychotic medications and related compounds.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Aripiprazole: Another atypical antipsychotic with similar serotonin-dopamine activity modulation.
Cariprazine: A third-generation antipsychotic with partial agonist activity at dopamine receptors.
Uniqueness
N-Oxo Brexpiprazole is unique in its balanced activity at serotonin and dopamine receptors, which contributes to its lower incidence of side effects such as akathisia and extrapyramidal symptoms compared to similar compounds .
Properties
Molecular Formula |
C25H27N3O3S |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
7-[4-[4-(1-benzothiophen-4-yl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H27N3O3S/c29-25-9-7-19-6-8-20(18-22(19)26-25)31-16-2-1-11-27-12-14-28(30,15-13-27)23-4-3-5-24-21(23)10-17-32-24/h3-10,17-18H,1-2,11-16H2,(H,26,29) |
InChI Key |
HTKVOWLJKSZHCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C[N+](CCN1CCCCOC2=CC3=C(C=C2)C=CC(=O)N3)(C4=C5C=CSC5=CC=C4)[O-] |
Origin of Product |
United States |
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